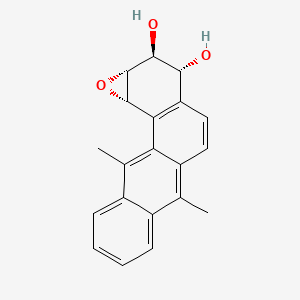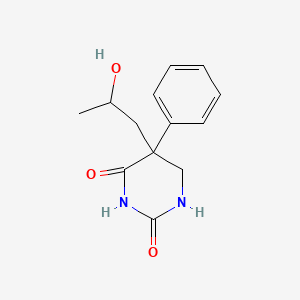![molecular formula C22H26Cl2N6O2 B12799162 4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile dihydrochloride](/img/structure/B12799162.png)
4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazolo[1,5-a]pyridine core, a diazabicycloheptane moiety, and a pyridine ring, making it an interesting subject for chemical research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile dihydrochloride typically involves multiple steps:
Formation of the Pyrazolo[1,5-a]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents.
Introduction of the Diazabicycloheptane Moiety: This step requires the use of diazabicycloheptane derivatives, which are reacted with the pyrazolo[1,5-a]pyridine core under specific conditions to ensure proper attachment.
Addition of the Pyridine Ring: The pyridine ring is introduced through a series of substitution reactions, often involving halogenated pyridine derivatives and suitable nucleophiles.
Final Assembly and Purification: The final compound is assembled through a series of coupling reactions, followed by purification using techniques such as chromatography.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and pyridine moieties.
Reduction: Reduction reactions can occur at the carbonitrile group, converting it to various functional groups.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the pyridine and pyrazolo[1,5-a]pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogenated compounds, nucleophiles, and electrophiles are employed under controlled conditions.
Major Products
Oxidation: Products include oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted compounds with various functional groups attached to the core structure.
Aplicaciones Científicas De Investigación
Chemistry
The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology
In biological research, the compound may be used as a probe to study specific biochemical pathways and interactions.
Medicine
Industry
In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins, leading to modulation of biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, exerting its effects through inhibition, activation, or modulation of their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile
- 6-(2-Hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile
- 3,6-Diazabicyclo[3.1.1]heptane derivatives
Uniqueness
The uniqueness of 4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile dihydrochloride lies in its combination of structural elements, which confer specific reactivity and binding properties. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C22H26Cl2N6O2 |
|---|---|
Peso molecular |
477.4 g/mol |
Nombre IUPAC |
4-[6-(3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl]-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile;dihydrochloride |
InChI |
InChI=1S/C22H24N6O2.2ClH/c1-22(2,29)13-30-18-6-19(21-15(7-23)9-25-28(21)12-18)14-3-4-20(24-8-14)27-10-16-5-17(11-27)26-16;;/h3-4,6,8-9,12,16-17,26,29H,5,10-11,13H2,1-2H3;2*1H |
Clave InChI |
PRFZLXGOJQUSJR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(COC1=CN2C(=C(C=N2)C#N)C(=C1)C3=CN=C(C=C3)N4CC5CC(C4)N5)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


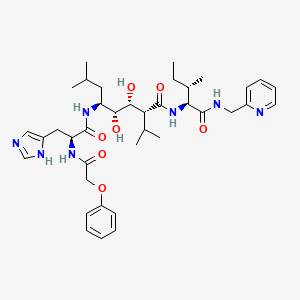
![2-Methyl-1-[2-(2-methylpropanoyl)diazepan-1-yl]propan-1-one](/img/structure/B12799092.png)
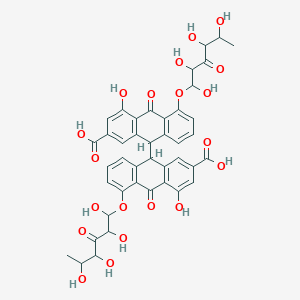
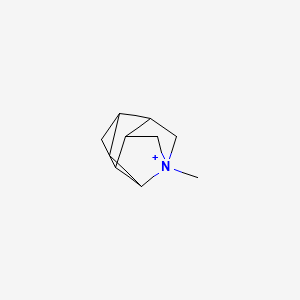
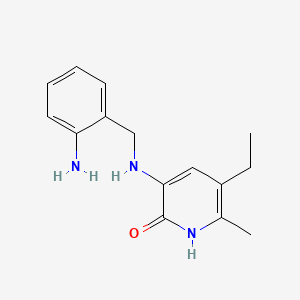
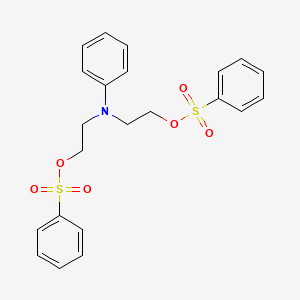
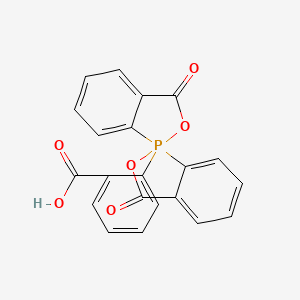
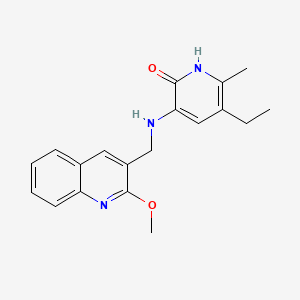
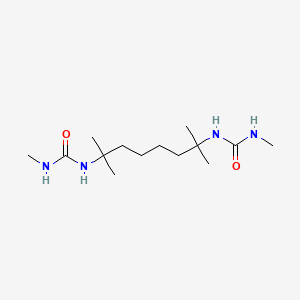
![(5S,6R,9S,17S,18R,21S)-5,9,17,21-tetramethyl-3,15-dioxapentacyclo[16.6.2.26,9.08,13.021,25]octacosa-1(25),8(13),10,22-tetraene-4,12,16,24-tetrone](/img/structure/B12799140.png)
